5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzamide ring using a chlorinating agent like thionyl chloride.
Amidation: The formation of the amide bond by reacting the chlorinated benzamide with 2-hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-chloro-N-(2-hydroxyethyl)-2-[(3-aminobenzoyl)amino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-hydroxyethyl)-2-aminobenzamide: Lacks the nitrobenzoyl group, which may alter its chemical and biological properties.
5-chloro-2-[(3-nitrobenzoyl)amino]benzoic acid: Contains a carboxylic acid group instead of the hydroxyethyl group, affecting its solubility and reactivity.
N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide: Does not have the chloro substitution, which may influence its chemical behavior.
Uniqueness
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-11-4-5-14(13(9-11)16(23)18-6-7-21)19-15(22)10-2-1-3-12(8-10)20(24)25/h1-5,8-9,21H,6-7H2,(H,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEPNGYBYPTHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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